Phenyl-D-galactopyranoside can be synthesized through various chemical methods, including glycosylation reactions where phenolic compounds are reacted with galactose derivatives. It is commercially available from chemical suppliers and can also be produced in laboratory settings using specific synthetic protocols.
The synthesis of Phenyl-D-galactopyranoside typically involves several key methods:
Phenyl-D-galactopyranoside features a pyranose ring structure typical of many sugars, with the phenyl group substituting one of the hydroxyl groups on the sugar unit.
Phenyl-D-galactopyranoside participates in several chemical reactions:
The mechanism of action for Phenyl-D-galactopyranoside primarily revolves around its interaction with β-galactosidase:
Phenyl-D-galactopyranoside exhibits distinct physical and chemical properties:
Phenyl-D-galactopyranoside finds numerous applications in scientific research:
Phenyl-β-D-galactopyranoside (C₁₂H₁₆O₆, MW 256.26 g/mol) is a synthetic glycoside substrate in which a phenyl group replaces the glucose moiety of lactose. Unlike natural β-galactosidase substrates, it features a nonpolar aglycone, enabling precise study of enzyme kinetics without metabolic interference. Kinetic analyses reveal that β-galactosidase hydrolyzes phenyl-β-D-galactopyranoside with moderate efficiency, characterized by a kcat/Km ratio lower than that for o-nitrophenyl-β-D-galactopyranoside (ONPG) but higher than unmodified lactose. This positions it as a valuable tool for probing enzyme-substrate interactions [1] [7].
A critical property is its noninducing nature: Unlike allolactose or IPTG, phenyl-β-D-galactopyranoside does not activate the lac operon. This stems from its inability to bind the lac repressor protein, ensuring enzymatic hydrolysis occurs without transcriptional interference [6] [8]. Consequently, it enables isolated assessment of β-galactosidase activity in cellular environments where genetic induction pathways are inactive.
Table 1: Kinetic Parameters of β-Galactosidase Substrates
| Substrate | Km (mM) | kcat (sec⁻¹) | kcat/Km (mM⁻¹sec⁻¹) |
|---|---|---|---|
| Phenyl-β-D-galactopyranoside | 0.53* | 53* | ~100* |
| ONPG | 0.10–0.70 | 800–1100 | 1140–7200 |
| Lactose | 4.0 | 250 | 62.5 |
| PNPG | 0.03–0.53 | 90 | 1700–2900 |
**Representative values based on analogous substrates; direct data for phenyl-β-D-galactopyranoside inferred from biochemical profiles [1] [10].*
The hydrolysis mechanism involves two catalytic glutamate residues (Glu461 as acid/base, Glu537 as nucleophile) conserved across β-galactosidases. Phenyl-β-D-galactopyranoside binds the active site within the TIM barrel domain, where its galactose unit adopts the "deep binding" conformation. The phenyl aglycone occupies a hydrophobic subsite typically accommodating glucose, but its aromatic ring lacks hydrogen-bonding capacity. This reduces transition-state stabilization compared to natural substrates, lowering kcat [3] [7].
Structural studies of related enzymes (e.g., Streptococcus pneumoniae BgaC) show that aromatic residues (Trp243, Tyr455) govern aglycone specificity. In E. coli β-galactosidase, analogous residues form π-stacking interactions with phenyl-β-D-galactopyranoside’s aglycone. Mutagenesis of these residues diminishes hydrolysis rates, confirming their role in orienting synthetic substrates [3]. Magnesium ions further enhance catalytic efficiency by stabilizing the negatively charged transition state, though phenyl-β-D-galactopyranoside exhibits lower Mg²⁺ dependence than chromogenic analogs like ONPG [1] [4].
Phenyl-β-D-galactopyranoside’s noninducing property is exploited in lacZ-based genetic screens. Traditional blue-white screening uses X-Gal, which requires IPTG induction. In contrast, phenyl-β-D-galactopyranoside enables selection without inducers, simplifying protocols for mutant isolation. For example, lacZ plasmid-transgenic mice treated with phenyl-β-D-galactopyranoside efficiently identify mutants through positive selection, as wild-type cells hydrolyze the substrate while mutants remain inactive [6] [8].
Additionally, it serves as an acceptor substrate in fucosyltransferase assays. The enzyme transfers fucose to phenyl-β-D-galactopyranoside, generating fucosylated products detectable via chromatography. This application leverages its chemical stability and hydrophobicity, which facilitate product separation [8].
Table 2: Genetic Screening Substrates for β-Galactosidase
| Substrate | Induces lac Operon | Detection Product | Primary Use Case |
|---|---|---|---|
| Phenyl-β-D-galactopyranoside | No | Phenol (colorless) | Noninducing selection systems |
| X-Gal | No (requires IPTG) | Insoluble blue indigo | Visual colony screening |
| IPTG | Yes | N/A | Transcriptional activation |
| ONPG | No | Yellow o-nitrophenol | Spectrophotometric quantification |
Phenyl-β-D-galactopyranoside occupies a niche between chromogenic (e.g., X-Gal, ONPG) and fluorogenic (e.g., MUG) substrates:
In contrast, Bluo-Gal and Magenta-Gal form insoluble precipitates for histochemistry, while phenyl-β-D-galactopyranoside’s soluble product suits solution-based assays. Its minimal background interference is advantageous in E. coli detection systems where endogenous enzymes hydrolyze alternatives like APGP (4-aminophenyl-β-D-galactopyranoside) [2] [9].
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